molecular formula C11H10N2O3 B1352003 (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid CAS No. 37959-11-8

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Cat. No. B1352003
CAS RN: 37959-11-8
M. Wt: 218.21 g/mol
InChI Key: XSVJIEWMMLZJCG-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Bade and Vedula (2015) detailed a novel and efficient synthesis method for pyrazole derivatives through a one-pot, four-component condensation reaction. This method offers ease of handling and good yields, highlighting its potential in creating complex pyrazole structures (Bade & Vedula, 2015).
  • Characterization and Spectral Analysis : Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, offering insights into the structural and spectral properties of these compounds (Viveka et al., 2016).

Corrosion Inhibition

  • Pyrazoline Derivatives as Corrosion Inhibitors : Lgaz et al. (2018, 2020) explored the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. Their studies used experimental and computational methods to demonstrate high inhibition efficiency and insights into the adsorption process on metal surfaces (Lgaz et al., 2018), (Lgaz et al., 2020).

Pharmaceutical Research

  • Antimicrobial Activity : Kumar et al. (2012) and Naik et al. (2013) synthesized pyrazole derivatives andtested their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012), (Naik et al., 2013).
  • Analgesic and Anti-inflammatory Properties : Research by Banoglu et al. (2007) and Kenchappa et al. (2020) identified the analgesic and anti-inflammatory activities of certain pyrazole derivatives, suggesting their potential in pain and inflammation management (Banoglu et al., 2007), (Kenchappa et al., 2020).

Agricultural Applications

  • Germination Inhibition : A study by Oh et al. (2002) isolated pyrazol derivatives from Erigeron annuus, identifying their role as germination inhibitory constituents. This suggests their potential application in agriculture for controlling weed growth (Oh et al., 2002).

Material Science

  • Fluorescent Film Precursors : Soboleva et al. (2017) worked on the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives for potential use in creating fluorescent films. This highlights the compound's significance in material science and its applications in creating advanced materials (Soboleva et al., 2017).

Safety And Hazards

The safety and hazards associated with the use of similar compounds are typically provided in the material safety data sheet (MSDS) of the compound. However, specific safety and hazard information for “(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid” is not available.


Future Directions

The future directions in the research of similar compounds involve the development of new drugs that overcome the antimicrobial resistance (AMR) problems5. However, specific future directions for “(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid” are not known.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVJIEWMMLZJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407035
Record name (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

CAS RN

37959-11-8
Record name (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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